
21-Hydroxyeplerenone
Übersicht
Beschreibung
21-Hydroxy Eplerenone is a metabolite of Eplerenone, which is a selective aldosterone receptor antagonist. Eplerenone is primarily used in the treatment of chronic heart failure and hypertension. The compound works by blocking the binding of aldosterone to its receptor, thereby reducing blood pressure and preventing cardiovascular damage .
Vorbereitungsmethoden
The preparation of 21-Hydroxy Eplerenone involves several synthetic routes. One common method includes the dehydration reaction of 17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid-11alpha,17beta-dihydroxy-3-oxo-gamma-lactone-7-methyl ester in the presence of phosphorous pentachloride and boron trihalide. This reaction yields 17alpha-pregn-4,9(11)-diene-7alpha,21-dicarboxylic acid-17beta-hydroxyl-3-oxo-gamma-lactone and 7-methyl ester, which is then subjected to epoxidation to obtain Eplerenone . Industrial production methods focus on optimizing yield and purity, often achieving product purity of up to 99.5% .
Analyse Chemischer Reaktionen
21-Hydroxy Eplerenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
21-Hydroxy Eplerenone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of aldosterone receptor antagonists.
Biology: It is used to study the effects of aldosterone on cellular processes.
Medicine: It is used in the development of new treatments for hypertension and heart failure.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
21-Hydroxy Eplerenone exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition prevents the activation of the renin-angiotensin-aldosterone system (RAAS), leading to reduced blood pressure and decreased cardiovascular damage. The molecular targets involved include the mineralocorticoid receptor and various downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
21-Hydroxy Eplerenone is structurally similar to other aldosterone antagonists such as Spironolactone and Canrenone. it is more selective for the mineralocorticoid receptor and has fewer side effects related to androgen and progesterone receptors. This selectivity makes it a preferred choice for patients with heart failure and hypertension .
Similar Compounds
- Spironolactone
- Canrenone
- Drospirenone
These compounds share similar mechanisms of action but differ in their selectivity and side effect profiles.
Biologische Aktivität
21-Hydroxyeplerenone is a significant metabolite of eplerenone, a selective mineralocorticoid receptor antagonist (MRA) used primarily in the management of hypertension and heart failure. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Eplerenone, and by extension its metabolite this compound, functions by binding to mineralocorticoid receptors (MR) in various tissues, including the kidneys, heart, and blood vessels. This action inhibits the effects of aldosterone, leading to increased sodium excretion and decreased blood pressure. The metabolic pathway of eplerenone involves conversion to several metabolites, with this compound being one of the primary ones identified in human liver microsomes .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is formed through the metabolism of eplerenone primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5. Studies have shown that the clearance rates for eplerenone metabolites are significant, with 21-hydroxy metabolites accounting for a considerable proportion of total clearance .
Parameter | Value |
---|---|
Metabolite | This compound |
Formation | CYP3A4 and CYP3A5 mediated |
Clearance Contribution | 93.4% from 6β-hydroxy and 21-hydroxy metabolites |
Effects on Blood Pressure
Clinical studies have demonstrated that eplerenone effectively reduces systolic and diastolic blood pressure in hypertensive patients. The role of this compound in this context remains less directly studied but is likely significant due to its pharmacological relationship with eplerenone. In animal models, such as spontaneously hypertensive rats (SHR), treatment with eplerenone has shown notable reductions in blood pressure, which may also be attributed to its metabolites .
Impact on Cardiac Function
Eplerenone has been shown to exert cardioprotective effects independent of blood pressure reduction. It improves left ventricular remodeling after myocardial infarction, a benefit that could extend to its metabolite, this compound. Research indicates that MR antagonism can mitigate cardiac fibrosis induced by aldosterone and salt .
Case Studies
- Hypertensive Patients : A study involving hypertensive patients treated with eplerenone reported significant reductions in blood pressure without adverse anti-androgenic effects, suggesting a favorable safety profile for both eplerenone and its metabolites like this compound .
- Animal Models : In SHR models treated with eplerenone, histological analyses revealed increased Ki-67 expression in aldosterone-secreting cells, indicating enhanced cell proliferation linked to MR antagonism. This effect was also observed with the presence of this compound .
Comparative Analysis with Other MRAs
When compared to spironolactone, another well-known MRA, eplerenone (and by extension its metabolite) exhibits a more selective action on mineralocorticoid receptors without significant androgenic activity. Spironolactone has shown broader effects on steroid hormone biosynthesis, which are not observed with eplerenone or its metabolites .
Eigenschaften
IUPAC Name |
methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-21-6-4-13(25)8-12(21)9-14(19(27)29-3)18-15-5-7-23(10-16(26)20(28)31-23)22(15,2)11-17-24(18,21)30-17/h8,14-18,26H,4-7,9-11H2,1-3H3/t14-,15+,16?,17-,18+,21+,22+,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCONGKEWSYBKD-NBACNWMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334678-67-0 | |
Record name | 21-Hydroxyeplerenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334678670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-HYDROXYEPLERENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R014GSYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.